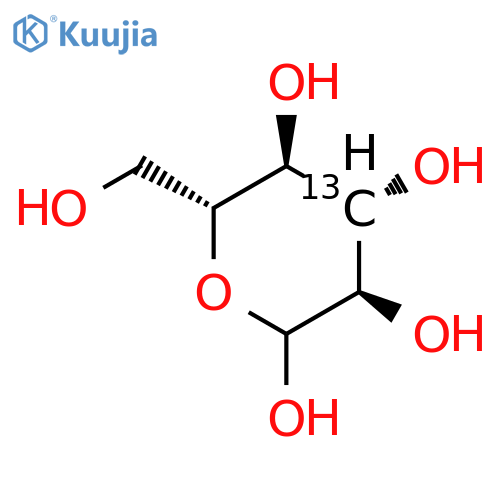Cas no 287100-64-5 (D-Glucose-3-13C)

D-Glucose-3-13C 化学的及び物理的性質
名前と識別子
-
- D-[3-13C]GLUCOSE
- D-Glucose-3-13C
- Dextrose-3-13C
- (2S,3R,4S,5S,6R)-6-(Hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
- HY-128417S1
- (2S,3S,4S,5R,6R)-6-(hydroxymethyl)(4-??C)oxane-2,3,4,5-tetrol
- CS-0459873
- 287100-64-5
- Alpha-D-glucose-13C
-
- インチ: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1
- InChIKey: WQZGKKKJIJFFOK-UTTRQBQKSA-N
- ほほえんだ: OC[C@H]1OC(O)[C@H](O)[13C@@H](O)[C@@H]1O
計算された属性
- せいみつぶんしりょう: 181.067
- どういたいしつりょう: 181.067
- 同位体原子数: 1
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110A^2
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: 150-152 °C(lit.)
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 110.38000
- LogP: -3.22140
- じょうきあつ: Not available
D-Glucose-3-13C セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
D-Glucose-3-13C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Omicron Biochemicals | GLC-022-0.25g |
D-[3-13C]glucose |
287100-64-5 | 0.25g |
$370 | 2025-02-19 | ||
| TRC | G595009-5mg |
D-Glucose-3-13C |
287100-64-5 | 5mg |
$155.00 | 2023-05-18 | ||
| Omicron Biochemicals | GLC-022-1g |
D-[3-13C]glucose |
287100-64-5 | 1g |
$1105 | 2023-09-21 | ||
| TRC | G595009-50mg |
D-Glucose-3-13C |
287100-64-5 | 50mg |
$1206.00 | 2023-05-18 | ||
| Omicron Biochemicals | GLC-022-0.050g |
D-[3-13C]glucose |
287100-64-5 | 0.050g |
$130 | 2025-02-19 | ||
| Omicron Biochemicals | GLC-022-0.10g |
D-[3-13C]glucose |
287100-64-5 | 0.10g |
$225 | 2025-02-19 | ||
| A2B Chem LLC | AF63339-1g |
D-[3-13C]GLUCOSE |
287100-64-5 | 1g |
$1091.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63339-50mg |
D-[3-13C]GLUCOSE |
287100-64-5 | 50mg |
$185.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63339-100mg |
D-[3-13C]GLUCOSE |
287100-64-5 | 100mg |
$291.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63339-500mg |
D-[3-13C]GLUCOSE |
287100-64-5 | 500mg |
$703.00 | 2024-04-20 |
D-Glucose-3-13C 関連文献
-
Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812
-
Zhichao Tan,Gai Miao,Chang Liu,Hu Luo,Liwei Bao,Lingzhao Kong,Yuhan Sun RSC Adv. 2016 6 62747
-
Sangeeta Mahala,Senthil M. Arumugam,Sandeep Kumar,Bhawana Devi,Sasikumar Elumalai Nanoscale Adv. 2023 5 2470
-
Muge Niu,Yucui Hou,Weize Wu,Shuhang Ren,Ru Yang Phys. Chem. Chem. Phys. 2018 20 17942
-
Ana Cecilia Ho-Palma,Floriana Rotondo,María del Mar Romero,Serena Memmolo,Xavier Remesar,José Antonio Fernández-López,Marià Alemany Anal. Methods 2016 8 7873
-
6. Bacterial sterol surrogates. Biosynthesis of the side-chain of bacteriohopanetetrol and of a carbocyclic pseudopentose from 13C-labelled glucose in Zymomonas mobilisMichel Rohmer,Bertrand Sutter,Hermann Sahm J. Chem. Soc. Chem. Commun. 1989 1471
-
Ala Jo,Jinjoo Jung,Eunha Kim,Seung Bum Park Chem. Commun. 2016 52 7433
-
Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812
-
Sonja L. Knowles,Huzefa A. Raja,Christopher D. Roberts,Nicholas H. Oberlies Nat. Prod. Rep. 2022 39 1557
-
Chang Geun Yoo,Ning Li,Melanie Swannell,Xuejun Pan Green Chem. 2017 19 4402
D-Glucose-3-13Cに関する追加情報
D-Glucose-3-13C: Applications and Significance in Modern Research
D-Glucose-3-13C, a specifically labeled isotope of glucose, is a compound of significant interest in the field of biochemical research. The chemical structure of this compound features a carbon atom at the third position that is enriched with the stable isotope carbon-13. This isotopic labeling allows researchers to track metabolic pathways and study the dynamics of glucose metabolism with high precision. The CAS number 287100-64-5 uniquely identifies this compound, ensuring accurate classification and reference in scientific literature and industrial applications.
The use of isotopically labeled compounds like D-Glucose-3-13C has become increasingly prevalent in recent years, particularly in the study of metabolic disorders and diabetes research. The incorporation of carbon-13 into glucose provides a non-invasive method to monitor glucose turnover in vivo. This technique is particularly valuable for understanding the effects of diet and exercise on glucose metabolism, as well as for developing new therapeutic strategies for managing blood sugar levels.
Recent advancements in mass spectrometry have further enhanced the utility of D-Glucose-3-13C. High-resolution mass spectrometry allows for the precise detection and quantification of this labeled compound, enabling researchers to gain deeper insights into cellular processes. For instance, studies have utilized D-Glucose-3-13C to investigate the role of glycolysis in cancer cells, demonstrating how altered glucose metabolism contributes to tumor growth and progression.
In addition to its applications in medical research, D-Glucose-3-13C has found utility in agricultural science. The compound can be used to study the metabolic pathways in plants, particularly in understanding how plants utilize glucose for growth and development. This information is crucial for developing crops with improved yield and stress resistance, which are essential for addressing global food security challenges.
The synthesis of D-Glucose-3-13C involves specialized techniques that ensure high purity and isotopic enrichment. Industrial production methods typically employ enzymatic or chemical methods to introduce the carbon-13 label at the desired position. These methods must be carefully optimized to minimize side reactions and maximize yield, ensuring that the final product meets the stringent requirements of scientific research.
One of the key advantages of using D-Glucose-3-13C is its safety profile. Unlike some other labeled compounds that may require special handling or disposal procedures, D-Glucose-3-13C can be handled under standard laboratory conditions. This makes it an ideal choice for widespread use in academic and industrial research settings without compromising safety or regulatory compliance.
The growing body of research utilizing D-Glucose-3-13C underscores its importance as a tool for advancing our understanding of biological systems. From studying metabolic diseases to exploring crop improvement strategies, this compound offers a versatile and reliable means of investigating glucose-related processes. As technology continues to evolve, it is likely that new applications for D-Glucose-3-13C will emerge, further solidifying its role as a cornerstone of modern biochemical research.